(4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking Study
(Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021)
- This study focused on synthesizing novel biologically potent heterocyclic compounds incorporating pyridine, oxazole, and pyrazoline. The compounds, including those related to "(4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone," were tested for anticancer and antimicrobial activities.
Crystal and Molecular Structure Analysis
(B. Lakshminarayana et al., 2009)
- This research involved the synthesis and characterization of a similar compound. It involved an X-ray diffraction (XRD) study to determine its crystal and molecular structure, essential for understanding its chemical properties and potential applications.
Electro-Optic Materials
- The synthesis of heterocycle-based derivatives, including those related to "this compound," for use in nonlinear optical/electro-optic materials, is described. These materials are essential in various applications like telecommunications and information processing.
Isomorphous Structures and Disorder
- This study discusses isomorphous structures of similar compounds and how they obey the chlorine-methyl exchange rule. Understanding such structural characteristics is crucial for designing and synthesizing more effective and targeted chemical entities.
Key Chiral Intermediate of Betahistine
(Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012)
- This research explores the production of a key chiral intermediate of the anti-allergic drug Betahistine, showcasing the pharmaceutical relevance of compounds like "this compound."
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets due to the ring’s stereochemistry and the increased three-dimensional coverage .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biological pathways due to their diverse target interactions .
Pharmacokinetics
The compound’s pyrrolidine ring may contribute to its pharmacokinetic properties, as this structure is known to modify physicochemical parameters and improve adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological effects due to their wide range of target interactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of compounds with a pyrrolidine ring .
Future Directions
The future directions for this compound could involve further development and testing for potential therapeutic applications. For instance, compounds with similar structures have shown promising anti-fibrotic activities . Therefore, this compound might also be developed into a novel anti-fibrotic drug.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-3-2-4-16(19-12)22-15-9-10-20(11-15)17(21)13-5-7-14(18)8-6-13/h2-8,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWHVTVIKSAKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.